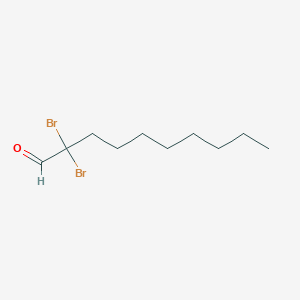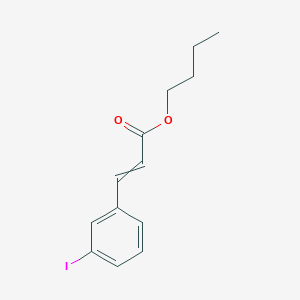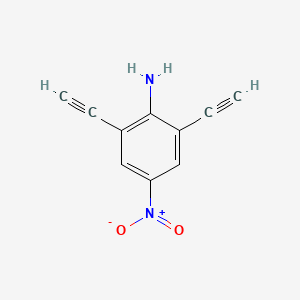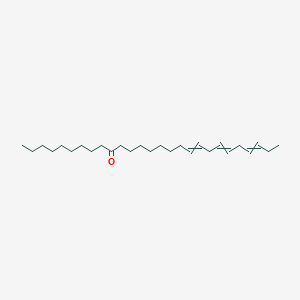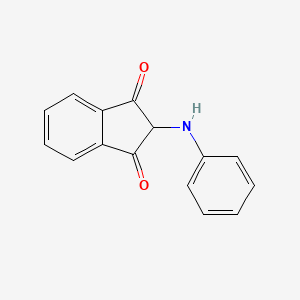![molecular formula C14H28O2 B14231291 (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol CAS No. 825636-94-0](/img/structure/B14231291.png)
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is a chiral compound with significant applications in various fields of chemistry and industry. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a butanol moiety. The stereochemistry of the compound is defined by the (2R) and (1S,2R) configurations, which play a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol typically involves the reaction of a tert-butylcyclohexanol derivative with a butanol derivative under specific conditions. One common method involves the use of a strong base to deprotonate the hydroxyl group of the butanol derivative, followed by nucleophilic substitution with the tert-butylcyclohexanol derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in different alcohol derivatives.
Scientific Research Applications
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclohexanol: Shares the tert-butyl and cyclohexyl moieties but lacks the butanol group.
tert-Butylbutanol: Contains the tert-butyl and butanol groups but lacks the cyclohexyl ring.
Cyclohexylbutanol: Features the cyclohexyl and butanol groups but lacks the tert-butyl group.
Uniqueness
(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and applications compared to its similar compounds .
Properties
CAS No. |
825636-94-0 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(2R)-1-[(1S,2R)-2-tert-butylcyclohexyl]oxybutan-2-ol |
InChI |
InChI=1S/C14H28O2/c1-5-11(15)10-16-13-9-7-6-8-12(13)14(2,3)4/h11-13,15H,5-10H2,1-4H3/t11-,12+,13+/m1/s1 |
InChI Key |
GQBVHGLNSHPKPG-AGIUHOORSA-N |
Isomeric SMILES |
CC[C@H](CO[C@H]1CCCC[C@@H]1C(C)(C)C)O |
Canonical SMILES |
CCC(COC1CCCCC1C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
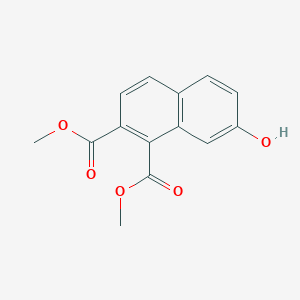
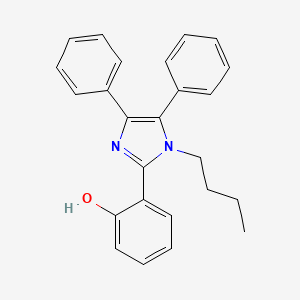
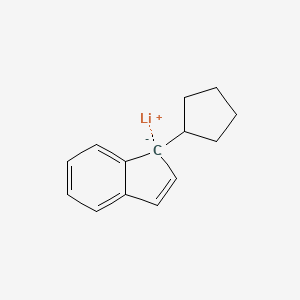

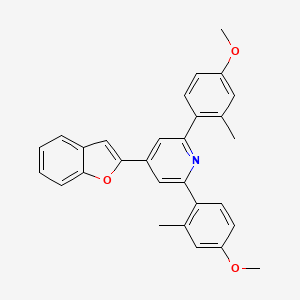
![5-Chloro-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14231239.png)
